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Introduction
RodA is a crucial transmembrane protein and a member of the SEDS (shape, elongation,

division, and sporulation) protein family, recently identified as a key peptidoglycan polymerase.

[1][2][3] Its essential role in bacterial cell wall synthesis, a process previously attributed mainly

to penicillin-binding proteins (PBPs), makes it a promising target for the development of novel

antibiotics.[1][2][3] The structural and functional characterization of RodA is vital for

understanding bacterial physiology and for designing targeted antimicrobial therapies. This

document provides a detailed protocol for the expression and purification of recombinant RodA
protein, based on established methodologies.

Principle
The protocol outlines the overexpression of recombinant, tagged RodA in an Escherichia coli

expression system, followed by its extraction from the cell membrane and subsequent

purification using affinity and size-exclusion chromatography. The use of a SUMO (Small

Ubiquitin-like Modifier) fusion tag enhances expression and solubility, and can be cleaved to

yield the native protein.
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The following diagrams illustrate the biological role of RodA in peptidoglycan synthesis and the

experimental workflow for its purification.
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Caption: Role of RodA in Peptidoglycan Synthesis.
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Caption: Workflow for Recombinant RodA Purification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1167272?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Parameter

Thermus thermophilus
RodA in E. coli

Bacillus subtilis RodA in E.
coli

Expression Host
E. coli C43 derivative

(CAM333)

E. coli C43 derivative

(CAM333)

Expression Vector
pAM172 (N-terminal SUMO-

FLAG-3C tag)

pER174a (C-terminal Hisx10

tag)

Induction
1 mM IPTG at OD600 of 0.8,

16h at 20°C
10 mM xylose

Lysis Method Sonication Not specified, likely similar

Purification Step 1
Immunoaffinity

Chromatography

Immunoaffinity

Chromatography

Purification Step 2

Size Exclusion

Chromatography (Sephadex

S200)

Not specified

Final Yield
30–40 mg/ml (post-

concentration)
Not specified

Purity Evaluated by SDS-PAGE Not specified

Monodispersity Evaluated by analytical SEC Not specified

Detergents Used DDM, CHAPS Not specified

Note: The table is compiled from data presented in Sjodt et al., 2018.[1] Quantitative yields can

vary significantly between experiments.

Experimental Protocols
Materials and Reagents

E. coli Strain: CAM333 (a derivative of C43 with deletions in ponB, pbpC, and mgtA)

Expression Plasmid: pAM172 containing the RodA gene from Thermus thermophilus with an

N-terminal SUMO-FLAG-3C protease cleavage site.
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Media: M9 minimal medium supplemented with 0.2% (w/v) maltose, 0.2% (w/v) casamino

acids, and appropriate antibiotics (e.g., 25 µg/mL chloramphenicol).

Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM MgCl₂, 100 µg/mL lysozyme,

Benzonase nuclease (1:100,000 v:v), 2 mg/mL iodoacetamide.

Immunoaffinity Chromatography Buffer: 20 mM HEPES pH 7.5, 500 mM NaCl, 0.1% (w/v)

DDM.

Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 500 mM NaCl, 0.1%

DDM.

Protease: 3C protease.

Detergents: n-Dodecyl-β-D-maltoside (DDM), CHAPS.

Protocol Steps
1. Transformation and Expression

Transform the RodA expression plasmid into chemically competent E. coli CAM333 cells.

Plate on appropriate selective agar plates and incubate overnight at 37°C.

Inoculate a single colony into a starter culture and grow overnight at 37°C.

Use the starter culture to inoculate a larger volume of M9 minimal medium. Grow at 37°C

with shaking until the OD600 reaches 0.6.

Shift the culture to 20°C and continue to grow until the OD600 reaches 0.8.[1]

Induce protein expression by adding IPTG to a final concentration of 1 mM.[1]

Continue to incubate for 16 hours at 20°C with shaking.[1]

2. Cell Harvesting and Lysis
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Harvest the cells by centrifugation.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.[1]

Isolate the cell membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[1] Discard

the supernatant.

3. Protein Purification

Immunoaffinity Chromatography:

Resuspend the membrane pellet and solubilize the membrane proteins using a buffer

containing an appropriate detergent (e.g., 0.1% DDM).

Clarify the solubilized material by ultracentrifugation.

Load the supernatant onto an anti-FLAG affinity column.

Wash the column extensively with Immunoaffinity Chromatography Buffer to remove non-

specifically bound proteins.

Elute the SUMO-FLAG-RodA fusion protein according to the affinity resin manufacturer's

protocol.

Tag Cleavage:

Add 3C protease to the eluted protein at a 1:1000 (w:w) ratio.[1]

Incubate at 4°C overnight to cleave the SUMO-FLAG tag.[1]

Size Exclusion Chromatography (SEC):

Further purify the cleaved RodA protein using a Sephadex S200 column equilibrated with

SEC Buffer.[1]

Collect fractions and analyze by SDS-PAGE to identify those containing pure RodA.
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Concentration and Storage:

Pool the pure fractions and concentrate the protein to 30–40 mg/mL.[1]

Flash-freeze aliquots in liquid nitrogen and store at -80°C.[1]

4. Quality Control

Purity Assessment: Analyze the purified protein at each stage using SDS-PAGE to confirm

the molecular weight and assess purity.

Monodispersity: Evaluate the oligomeric state and homogeneity of the final protein sample

by analytical size-exclusion chromatography.[1]

Conclusion
This protocol provides a robust framework for the expression and purification of recombinant

RodA, a critical enzyme in bacterial cell wall synthesis. The successful purification of functional

RodA is a key prerequisite for structural studies, enzymatic assays, and high-throughput

screening campaigns aimed at discovering novel inhibitors. Researchers can adapt this

protocol for RodA orthologs from other bacterial species or for other SEDS family proteins.
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[https://www.benchchem.com/product/b1167272#protocol-for-recombinant-roda-protein-
expression-and-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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